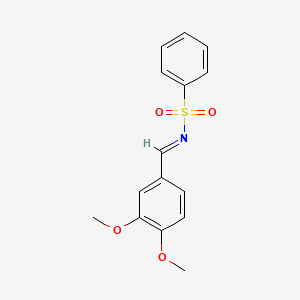

N-(3,4-dimethoxybenzylidene)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to N-(3,4-dimethoxybenzylidene)benzenesulfonamide, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.Molecular Structure Analysis

The molecular structure of compounds similar to N-(3,4-dimethoxybenzylidene)benzenesulfonamide has been extensively studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. The molecular formula is C15H15NO4S and the molecular weight is 305.35.Chemical Reactions Analysis

Benzenesulfonamides, including N-(3,4-dimethoxybenzylidene)benzenesulfonamide, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.Aplicaciones Científicas De Investigación

Structural Chemistry

“N-(3,4-dimethoxybenzylidene)benzenesulfonamide” is a type of Schiff base compound derived from 3,4-dimethoxybenzaldehyde . These compounds are characterized by their imino functional group (-C=N-) being coplanar with its adjacent benzene ring . The two benzene rings form a dihedral angle of 86.868 (27)° . This structural feature is important in the study of crystal structures and molecular configurations .

Carbonic Anhydrase Inhibitors

This compound has been synthesized and used in the development of novel human carbonic anhydrase (hCA) inhibitors . hCAs are important metalloenzymes that catalyze the interconversion of CO2 and H2O with HCO3− and H+ . These enzymes play a pivotal role in many cellular and physiological processes, such as electrolyte secretion, pH homeostasis, respiration, and biosynthetic pathways . Therefore, inhibitors of hCAs have potential applications in the treatment of a variety of medical conditions.

Cancer Diagnostics and Treatments

Specifically, hCA IX has been validated as a promising target for cancer diagnostics and treatments . It has low expression in many normal tissues, but it is overexpressed in numerous solid tumors, assisting in tumor cell survival, proliferation, and metastasis in the tumor microenvironment . Therefore, “N-(3,4-dimethoxybenzylidene)benzenesulfonamide” and its derivatives could be used in the development of new cancer diagnostic tools and treatments .

Drug Design and Discovery

The compound is also used in the area of medicinal chemistry, particularly in the design and synthesis of new drugs . By combining thiazolidinone with benzenesulfonamide, researchers have synthesized a series of compounds with diverse biological activities . The fragment of thiazolidinone played an important role in the binding of the molecules to the active site .

Synthesis of Rhodamine-Linked Derivatives

A novel series of rhodamine-linked benzenesulfonamide derivatives were synthesized using "N-(3,4-dimethoxybenzylidene)benzenesulfonamide" . These derivatives were screened for their inhibitory action against four physiologically relevant human (h) carbonic anhydrase (CA) isoforms . This shows the compound’s potential in the synthesis of new derivatives with potential therapeutic applications .

Molecular Docking Analysis

The compound has been used in molecular docking studies to understand its interactions with active site residues of hCA IX . This information is crucial in the design of more effective inhibitors .

Safety and Hazards

Propiedades

IUPAC Name |

(NE)-N-[(3,4-dimethoxyphenyl)methylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-19-14-9-8-12(10-15(14)20-2)11-16-21(17,18)13-6-4-3-5-7-13/h3-11H,1-2H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTRTMFOBBAWRA-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2572439.png)

![(2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide](/img/structure/B2572443.png)

![2-phenethyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2572446.png)

![(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2572447.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2572452.png)

![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B2572455.png)

![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B2572457.png)

![(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2572461.png)